molecular formula C11H20ClN3O5S3 B10823174 O-Desmethyl Brinzolamide (hydrochloride)

O-Desmethyl Brinzolamide (hydrochloride)

Cat. No.: B10823174
M. Wt: 405.9 g/mol
InChI Key: JSDPAUKMZWABRY-FVGYRXGTSA-N
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Description

O-Desmethyl Brinzolamide (hydrochloride) is a potent metabolite derived from Brinzolamide, a carbonic anhydrase inhibitor. It is primarily used in scientific research and has significant applications in the treatment of ocular conditions such as glaucoma and ocular hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Brinzolamide (hydrochloride) involves the demethylation of Brinzolamide. This process typically requires specific reagents and conditions to achieve the desired product. The compound is synthesized by treating Brinzolamide with demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of O-Desmethyl Brinzolamide (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Brinzolamide (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of different oxidized derivatives of O-Desmethyl Brinzolamide (hydrochloride) .

Scientific Research Applications

O-Desmethyl Brinzolamide (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on biological systems, particularly in relation to carbonic anhydrase inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating ocular conditions such as glaucoma and ocular hypertension.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

O-Desmethyl Brinzolamide (hydrochloride) exerts its effects by inhibiting carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure. By inhibiting this enzyme, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure. This mechanism is particularly beneficial in the treatment of glaucoma and ocular hypertension .

Comparison with Similar Compounds

Similar Compounds

    Brinzolamide: The parent compound from which O-Desmethyl Brinzolamide (hydrochloride) is derived.

    Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of ocular conditions.

    Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.

Uniqueness

O-Desmethyl Brinzolamide (hydrochloride) is unique due to its specific inhibition of carbonic anhydrase II and IV, with a dissociation constant (Kd) of 0.136 nM for CA II and an inhibitory concentration (IC50) of 165 nM for CA IV. This high specificity and potency make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H20ClN3O5S3

Molecular Weight

405.9 g/mol

IUPAC Name

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride

InChI

InChI=1S/C11H19N3O5S3.ClH/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17;/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17);1H/t9-;/m0./s1

InChI Key

JSDPAUKMZWABRY-FVGYRXGTSA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl

Origin of Product

United States

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